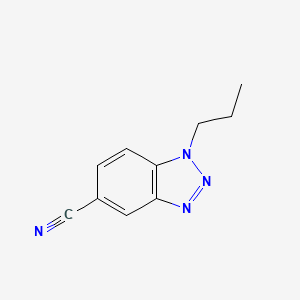

1-Propyl-1,2,3-benzotriazole-5-carbonitrile

描述

属性

IUPAC Name |

1-propylbenzotriazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-2-5-14-10-4-3-8(7-11)6-9(10)12-13-14/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCOKXDIAHJTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)C#N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Benzotriazole Core with Carbonitrile Substitution

The benzotriazole nucleus is typically synthesized via diazotization and cyclization of o-phenylenediamine derivatives. For the 5-carbonitrile substitution, the precursor is often a 5-substituted o-phenylenediamine or a functionalized benzotriazole intermediate.

Diazotization and Cyclization:

The classical approach involves converting 4-amino-3-cyanobenzene derivatives into the corresponding diazonium salts, which then spontaneously cyclize to form the benzotriazole ring. This method ensures regioselective formation of the benzotriazole with the nitrile group retained at the 5-position.Alternative Routes:

Other methods include palladium-catalyzed cyclization sequences and halogen-free cyclocondensation of 2-(arylamino)aryl iminophosphoranes to yield benzotriazoles under mild conditions, which can be adapted for nitrile-substituted precursors.

N-Propylation of Benzotriazole

Selective alkylation at the N-1 position of benzotriazole derivatives is a critical step to obtain 1-propylbenzotriazole compounds.

Alkylation with Alkyl Halides:

The most common method involves the reaction of benzotriazole with propyl halides (such as 1-bromopropane or 1-iodopropane) in the presence of a base. Sodium hydroxide or potassium carbonate is often used to generate the benzotriazolate anion, which then undergoes nucleophilic substitution with the alkyl halide.Solvent and Conditions:

Dimethylformamide (DMF) is a preferred solvent due to its polarity and ability to dissolve both reactants. The reaction is typically conducted at elevated temperatures (50–80 °C) for several hours to ensure complete alkylation.Microwave-Assisted Alkylation:

Recent advances include microwave-assisted synthesis, which dramatically reduces reaction times (to seconds or minutes) and improves yields. This method employs powdered potassium carbonate and phase transfer catalysts like tetrabutylammonium bromide under solvent or solvent-free conditions.

Integrated Synthetic Route for 1-Propyl-1,2,3-benzotriazole-5-carbonitrile

A practical synthetic sequence involves:

Preparation of 5-cyano-o-phenylenediamine:

Starting from commercially available 4-nitrobenzonitrile, reduction to the diamine provides the precursor for benzotriazole formation.Diazotization and Cyclization:

Treatment with nitrous acid converts the diamine into the benzotriazole ring, preserving the 5-cyano substituent.N-Propylation:

The resulting 5-cyano-benzotriazole is reacted with propyl bromide or iodide in DMF with sodium hydroxide or potassium carbonate to yield this compound.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Diazotization & Cyclization | NaNO2, HCl (nitrous acid), o-phenylenediamine | Aqueous acid | 0–5 °C | 1–2 hours | 70–85 | Formation of benzotriazole ring |

| N-Propylation | Propyl bromide, NaOH or K2CO3 | DMF | 50–80 °C | 6–12 hours | 65–90 | Selective N-1 alkylation |

| Microwave-Assisted Alkylation | Propyl bromide, K2CO3, TBAB, microwave | DMF or neat | 100–120 °C | 30–60 seconds | 80–95 | Rapid, high-yield alternative |

Research Findings and Notes

Regioselectivity:

Studies confirm that N-alkylation of benzotriazole predominantly occurs at the N-1 position, especially under controlled base and solvent conditions, minimizing N-2 alkylation.Microwave Synthesis Advantages:

Microwave-assisted alkylation significantly reduces reaction times and energy consumption while maintaining or improving yields. This method also provides cleaner reactions with fewer byproducts.Functional Group Compatibility:

The nitrile group at the 5-position is stable under the alkylation conditions, allowing for direct N-propylation without protective groups.Purification: The final compound can be purified by recrystallization or chromatography. Isomeric purity is generally high due to the regioselective nature of the synthesis.

化学反应分析

Types of Reactions: 1-Propyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzotriazole derivatives.

科学研究应用

1-Propyl-1,2,3-benzotriazole-5-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.

作用机制

The mechanism of action of 1-Propyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the cyano group can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity .

相似化合物的比较

Comparison with Similar Benzotriazole Derivatives

Structural and Functional Differences

The propyl-substituted benzotriazole carbonitrile is compared to two analogs: 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile and 1-Cyclopropyl-1,2,3-benzotriazole-5-carbonitrile . Key distinctions arise from their substituents:

*Calculated based on molecular formulas.

- Propyl vs. Benzyl: The propyl group confers moderate lipophilicity and conformational flexibility, enhancing solubility in non-polar solvents compared to the aromatic benzyl group. Benzyl derivatives may exhibit stronger π-π stacking interactions, making them preferable in drug design for targeting aromatic binding pockets .

- Propyl vs. However, its lower purity (95% vs. 98%) and discontinued status limit practical applications .

Solubility and Stability

- Solubility : Propyl and cyclopropyl analogs are more soluble in organic solvents (e.g., DCM, THF) than the benzyl derivative due to reduced aromaticity.

- Stability : Cyclopropyl’s ring strain may lead to lower thermal stability compared to propyl or benzyl variants.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The propyl derivative’s nitrile group is a precursor for amidines and tetrazoles, valuable in kinase inhibitor synthesis .

- Material Science : Benzotriazole derivatives are employed as corrosion inhibitors; the propyl variant’s balance of hydrophobicity and polarity could optimize surface adsorption .

- Challenges : Discontinuation of both propyl and cyclopropyl derivatives underscores supply chain vulnerabilities for specialized building blocks .

Notes

生物活性

Overview

1-Propyl-1,2,3-benzotriazole-5-carbonitrile (C10H10N4) is a derivative of benzotriazole, a heterocyclic compound recognized for its diverse applications in medicinal chemistry, materials science, and industrial processes. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive analysis of the biological activity of this compound, including its mechanisms of action, experimental findings, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its structural features:

- Benzotriazole Ring : This moiety allows the compound to form coordination complexes with metal ions, which can modulate enzymatic activities and influence various biochemical pathways.

- Cyano Group : The presence of the cyano group facilitates hydrogen bonding and other interactions that enhance the compound's biological efficacy.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5–25 μg/mL |

| Escherichia coli | 25 μg/mL |

| Bacillus subtilis | 20 μg/mL |

These findings indicate that the compound can inhibit both Gram-positive and Gram-negative bacteria effectively .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have reported that this compound can induce apoptosis in cancer cell lines through several mechanisms:

- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in tumor cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzotriazole derivatives, including this compound. The results indicated that this compound displayed comparable activity to standard antibiotics against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Study on Anticancer Activity

In another investigation focusing on the anticancer properties of benzotriazole derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines. The study highlighted that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzotriazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-Methyl-1,2,3-benzotriazole-5-carbonitrile | Moderate | Low |

| 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile | High | Moderate |

| This compound | High | High |

This comparison indicates that the propyl substitution enhances both antimicrobial and anticancer activities relative to other derivatives.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-propyl-1,2,3-benzotriazole-5-carbonitrile, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of benzotriazole precursors followed by nitrile functionalization. Characterization requires tandem spectroscopic techniques:

- IR spectroscopy to confirm nitrile stretches (~2200 cm⁻¹) and alkyl C-H stretches.

- NMR (¹H and ¹³C) to verify substituent positions and purity (e.g., propyl group integration at δ 0.8–1.6 ppm).

- Mass spectrometry for molecular ion validation (e.g., [M+H]⁺ peaks).

- Reference: Spectral protocols for analogous compounds (e.g., pyrazole-carbonitriles) are detailed in Table 3 of synthesized compounds , with cross-validation against literature data.

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using:

- Factorial experiments (e.g., 2² designs) to test pH (acidic/neutral/alkaline) and temperature (25°C–60°C).

- HPLC or GC-MS to quantify degradation products.

- Reference: Statistical experimental design principles for chemical processes (e.g., DOE for TiO₂ photoactivity) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Combine quantum chemical calculations (e.g., DFT) with cheminformatics:

- Reaction path searches to identify intermediates and transition states.

- Machine learning to optimize reaction conditions (e.g., solvent, catalyst loading).

- Reference: ICReDD’s integration of computation and experimentation for reaction design .

Q. How can contradictions in catalytic performance data for this compound be resolved?

- Methodological Answer : Apply systematic error analysis:

- Sensitivity testing of variables (e.g., catalyst purity, solvent polarity).

- Cross-lab validation using standardized protocols (e.g., RDF2050112 reactor design frameworks) .

- Reference: Case studies in heterogeneous catalysis (e.g., TiO₂ and membrane technologies) .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

- Methodological Answer : Optimize membrane-based separations (e.g., nanofiltration) or chromatography:

- HPLC with chiral columns for enantiomeric resolution.

- Simulated moving bed (SMB) chromatography for scalable purification.

- Reference: CRDC subclass RDF2050104 on membrane technologies .

Key Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。